molecular formula C20H34Br2S B1458937 2,5-Dibromo-3-hexadecylthiophene CAS No. 178452-13-6

2,5-Dibromo-3-hexadecylthiophene

Cat. No. B1458937
M. Wt: 466.4 g/mol
InChI Key: KBLOMHRWQCLPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dibromo-3-hexadecylthiophene” is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .


Synthesis Analysis

The compound can be synthesized by the Suzuki coupling reaction between two aromatic compounds followed by bromination . The Grignard metathesis reaction of DBPyTh with isopropylmagnesium chloride proceeded in 85% conversion and the regioselective halogen–metal exchange at the 2-position was confirmed .


Molecular Structure Analysis

The molecular formula of “2,5-Dibromo-3-hexadecylthiophene” is C20H34Br2S . The exact mass is 325.91625 g/mol and the monoisotopic mass is 323.91830 g/mol .


Chemical Reactions Analysis

As a conducting polymer precursor, “2,5-Dibromo-3-hexadecylthiophene” can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 466.36 g/mol . The compound is air-sensitive and should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Synthesis and Derivatives

  • Selective C-Arylation via Suzuki Cross Coupling : Suzuki cross-coupling reactions involving 2,5-dibromo-3-hexylthiophene have been employed to synthesize various thiophene derivatives. These derivatives exhibit potential in pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Polymer Synthesis and Applications

  • Polythiophene Synthesis and Electronic Properties : Research has explored the synthesis of polythiophenes using 2,5-dibromo-3-hexylthiophene. The focus is on their conductive properties and potential in electronics (Shono et al., 2014).
  • Block Copolythiophenes : Studies have successfully created block copolymers using 2,5-dibromo-3-hexylthiophene, indicating its utility in advanced polymer chemistry and materials science (Ohshimizu & Ueda, 2008).

Chemical Reactions and Mechanisms

  • Grignard Metathesis Method : The use of 2,5-dibromo-3-hexylthiophene in Grignard metathesis (GRIM) method for synthesizing regioregular poly(3-alkylthiophenes) has been studied, showcasing its role in advancing polymer chemistry (Iovu et al., 2005).
  • Desulfurative-Fluorination-Bromination : A novel one-pot synthesis method involving 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes has been developed, demonstrating the versatility of 2,5-dibromo-3-hexadecylthiophene in complex organic syntheses (Turkman, An, & Pomerantz, 2010).

Nanostructures and Opto-Electronics

  • Nanostructured Polythiophene Films : The use of 2,5-dibromo-3-hexylthiophene in the creation of nanostructured polythiophene films for opto-electronic applications has been demonstrated, showcasing its potential in nanoengineering and electronics (Vohra et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As businesses navigated through geopolitical challenges, the “2,5-Dibromo-3-hexadecylthiophene” market responded to the evolving landscape, as brands reevaluated their marketing strategies to align with changing consumer sentiments .

properties

IUPAC Name

2,5-dibromo-3-hexadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLOMHRWQCLPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-hexadecylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-hexadecylthiophene
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-hexadecylthiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3-hexadecylthiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3-hexadecylthiophene
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3-hexadecylthiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-3-hexadecylthiophene

Citations

For This Compound
4
Citations
XH Cheng, X Dong, T Zheng, H Ye… - Chinese Journal of …, 2008 - Wiley Online Library
3‐Alkyl‐2,5‐bis[p‐(hexa‐2,4‐dienoyloxy)phenyl]‐thiophene derivatives were synthesized by using Kumada coupling and Suzuki coupling reactions as key steps. The thermotropic …
Number of citations: 6 onlinelibrary.wiley.com
JC Speros - 2013 - search.proquest.com
Conjugated polymers (CPs), macromolecules consisting of alternating single and double bonds, are of tremendous interest to the scientific community considering their applications in …
Number of citations: 3 search.proquest.com
M Baumgarten, T Yüksel - Physical Chemistry Chemical Physics, 1999 - pubs.rsc.org
In the present paper we describe new approaches towards the synthesis of conjugated polymers with defined conjugation length, resulting in a blue or green fluorescence. The new …
Number of citations: 30 pubs.rsc.org
P van Rijn, D Janeliunas, AMA Brizard, MCA Stuart…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.